

1-Deacetylningbolinin B: A Technical Overview of its Molecular Characteristics and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Deacetylningbolinin B

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This technical guide provides a comprehensive overview of the limonoid **1-Deacetylningbolinin B**, a natural product isolated from the fruits of *Melia toosendan*. The document details its physicochemical properties, and explores its potential biological activities and associated signaling pathways, drawing on available research and data from closely related analogues.

Core Molecular Data

The fundamental molecular characteristics of **1-Deacetylningbolinin B** are summarized in the table below. This data is essential for its identification, characterization, and use in experimental settings.

Property	Value	Citation
Molecular Formula	C ₃₃ H ₄₄ O ₉	[1]
Molecular Weight	584.70 g/mol	[1]
Class	Limonoid (Nortriterpenoid)	[1]
Source	Fruits of <i>Melia toosendan</i> Sieb. et Zucc.	[1][2]

Biological Activities and Signaling Pathways

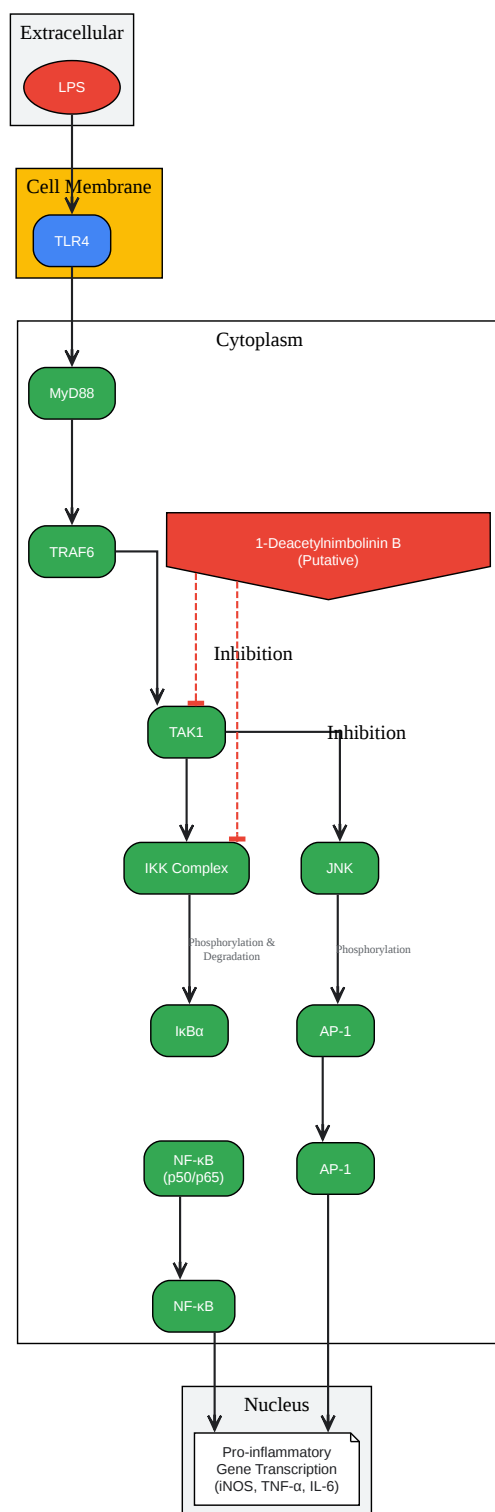
Limonoids derived from the *Melia* genus are recognized for a variety of biological effects, including insecticidal, antifungal, nematocidal, and cytotoxic properties[1][3]. While specific in-depth studies on **1-Deacetylnimbolinin B** are limited, research on closely related compounds and the broader class of limonoids from *Melia toosendan* provides significant insights into its potential mechanisms of action, particularly its anti-inflammatory effects.

A study on a series of 29 limonoids isolated from *Melia toosendan*, which included **1-Deacetylnimbolinin B**, evaluated their impact on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The study found that ten of these compounds suppressed TNFα-induced NF-κB activation, indicating a potential anti-inflammatory role for this class of molecules[2][4].

Further evidence for the anti-inflammatory potential of nimbolinin-type limonoids comes from a study on 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB), a structurally similar analogue. TNB was shown to significantly inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells. This inhibition was attributed to the suppression of the NF-κB and c-Jun N-terminal kinase (JNK) signaling pathways. Given the structural similarity, it is plausible that **1-Deacetylnimbolinin B** exerts its anti-inflammatory effects through a similar mechanism.

Potential Anti-Inflammatory Signaling Pathway

The following diagram illustrates the putative mechanism by which **1-Deacetylnimbolinin B** may inhibit inflammatory responses, based on the findings for its close analogue, TNB.



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Caption: Putative anti-inflammatory signaling pathway of **1-DeacetylInimbolin B**.

Experimental Protocols

Detailed experimental protocols for the biological activities of **1-Deacetylnimbinin B** are not extensively published. However, based on studies of related limonoids and general pharmacological screening methods, the following protocols can be adapted to evaluate its efficacy.

Anti-Inflammatory Activity Assay (In Vitro)

This protocol is based on the methodology used to study the anti-inflammatory effects of 1-O-tigloyl-1-O-deacetyl-nimbinin B on microglial cells.

1. Cell Culture and Treatment:

- Murine microglial cells (e.g., BV-2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
- Cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then pre-treated with various concentrations of **1-Deacetylnimbinin B** for 1 hour.
- Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

- After the 24-hour incubation, the cell culture supernatant is collected.
- 100 µL of the supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
- The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

3. Cytokine Analysis (ELISA):

- The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4. Western Blot Analysis for Signaling Proteins:

- To investigate the effect on signaling pathways, cell lysates are prepared after treatment.
- Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membranes are probed with primary antibodies against key signaling proteins (e.g., phospho-NF- κ B p65, total NF- κ B p65, phospho-JNK, total JNK, I κ B α) and then with HRP-conjugated secondary antibodies.
- Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of **1-Deacetylrimbolinin B** on cancer cell lines.

1. Cell Seeding:

- Cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at a density of 5×10^3 to 1×10^4 cells per well and incubated for 24 hours.

2. Compound Treatment:

- The cells are then treated with various concentrations of **1-Deacetylrimbolinin B** and incubated for another 24 to 72 hours.

3. MTT Addition and Incubation:

- After the treatment period, 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Measurement:

- The medium is removed, and 150 μ L of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 490 nm with a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Insecticidal Activity Assay (Leaf-Dip Bioassay)

This method can be used to assess the insecticidal properties of **1-Deacetylnimbolinin B** against common agricultural pests.

1. Preparation of Test Solutions:

- **1-Deacetylnimbolinin B** is dissolved in a suitable solvent (e.g., acetone or ethanol) to prepare a stock solution.
- A series of dilutions are made from the stock solution.

2. Leaf Disc Preparation and Treatment:

- Leaf discs of a suitable host plant (e.g., cabbage for *Plutella xylostella*) are cut to a standard size.
- The leaf discs are dipped into the test solutions for 10-30 seconds and then allowed to air dry. Control discs are dipped in the solvent alone.

3. Insect Exposure:

- The treated leaf discs are placed in Petri dishes lined with moist filter paper.
- A known number of insect larvae (e.g., 10-20 third-instar larvae) are introduced into each Petri dish.

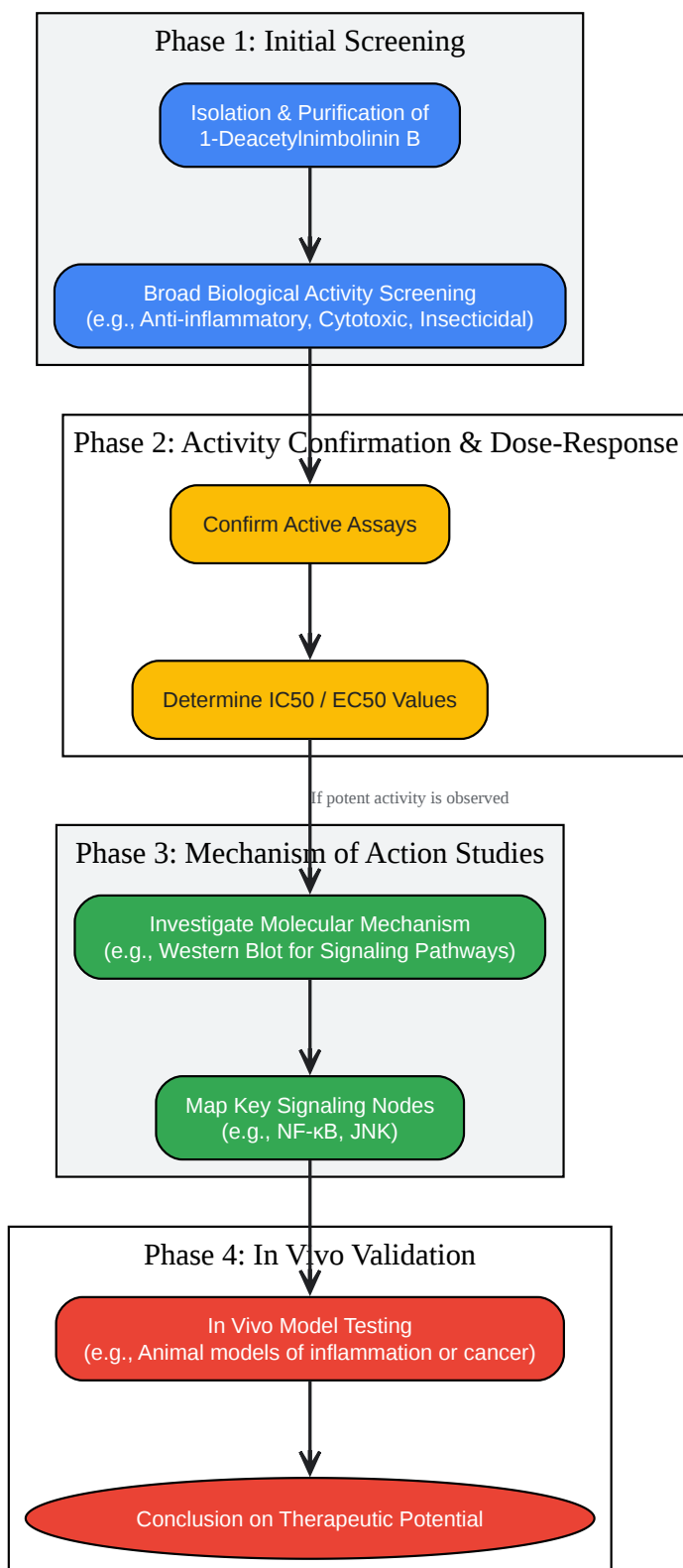
4. Mortality Assessment:

- The Petri dishes are kept at a controlled temperature and humidity.

- Mortality is recorded at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

Logical Workflow for Biological Activity Screening

The following diagram outlines a logical workflow for the initial screening and mechanistic study of a natural product like **1-Deacetylnimbolinin B**.



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Caption: A logical workflow for the biological evaluation of **1-DeacetylNimbolin B**.

This technical guide provides a foundational understanding of **1-Deacetylnimbolinin B** for researchers. Further dedicated studies are required to fully elucidate its biological activities and therapeutic potential.

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- To cite this document: BenchChem. [1-Deacetylnimbolinin B: A Technical Overview of its Molecular Characteristics and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15129363#1-deacetylnimbolinin-b-molecular-formula-and-weight>]

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